4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:
- Benzyl substituents: A 4-benzyl group at position 4 and a 2,5-dimethylbenzyl group at position 2.
- N-Isobutyl carboxamide: The isobutyl chain at the N-position enhances lipophilicity compared to smaller alkyl groups like isopropyl.
Synthesis typically involves cyclization of hydrazinoquinazoline precursors using carbonyldiimidazole (CDI), followed by alkylation to introduce substituents .
Properties
IUPAC Name |
4-benzyl-2-[(2,5-dimethylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O3/c1-19(2)16-31-27(36)23-12-13-25-26(15-23)35-29(33(28(25)37)17-22-8-6-5-7-9-22)32-34(30(35)38)18-24-14-20(3)10-11-21(24)4/h5-15,19H,16-18H2,1-4H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBXYMAPQYBNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities.
Mode of Action
Triazole compounds are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors.
Biochemical Pathways
It is known that triazole compounds have been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts.
Biological Activity
Synthesis
The synthesis of this compound involves multiple steps, often starting from simpler precursors. Typically, the synthetic route may include:
- Formation of the quinazoline core : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Substitution reactions : The introduction of the benzyl and dimethylbenzyl groups can be performed using nucleophilic substitution methods.
- Dioxo and carboxamide functionalities : These are typically introduced in later stages of synthesis to ensure stability and reactivity of the intermediate products.
The exact conditions for each step can vary based on the desired yield and purity of the final product.
Antitumor Activity
Research indicates that compounds similar to 4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibit significant antitumor properties. For instance:
- In vitro studies have shown that derivatives of quinazoline can inhibit cell proliferation in various cancer cell lines such as Mia PaCa-2 and PANC-1. The mechanism often involves interference with DNA replication or apoptosis pathways .
Antimicrobial Activity
Some studies have explored the antimicrobial potential of related compounds. For example:
- Compounds derived from similar scaffolds demonstrated activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The disk diffusion method was frequently employed to assess this activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key points include:
- Substituent effects : Variations in the benzyl groups (e.g., introducing electron-donating or withdrawing groups) can significantly alter potency.
- Core modifications : Adjustments to the quinazoline or triazole cores may enhance selectivity or reduce toxicity.
Study 1: Antitumor Efficacy
A study evaluated a series of quinazoline derivatives including our compound against various human tumor cell lines. The results indicated that modifications in the benzyl substituents led to improved IC50 values across several cancer types, suggesting a promising lead for further development .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of similar compounds. The findings revealed that certain structural modifications enhanced activity against resistant strains of bacteria, highlighting the potential for developing new therapeutic agents .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences:
Electronic and Steric Effects
- For example, 2-(2-chlorobenzyl) () may improve target engagement compared to non-halogenated analogs .
- Methoxy Derivatives (): Methoxy groups enhance solubility but may reduce metabolic stability due to susceptibility to demethylation.
- Alkyl Chain Variations: N-Isobutyl (Target): Balances lipophilicity and steric bulk, favoring membrane permeability and prolonged half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
